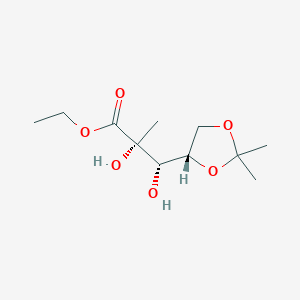
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is a chiral compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hydroxyl and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
- (2S,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
Uniqueness
(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H20O6 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1 |
InChI Key |
BHCHXRCKXIVVCN-DKCNOQQISA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



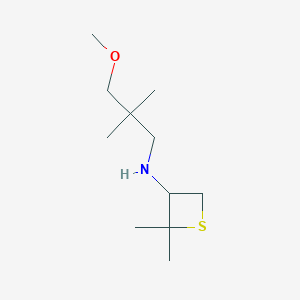
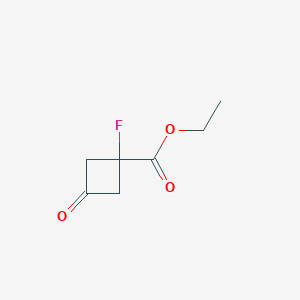


![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

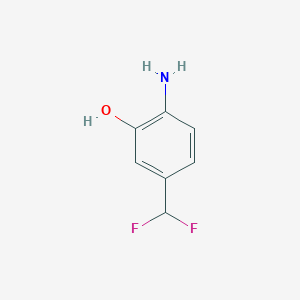

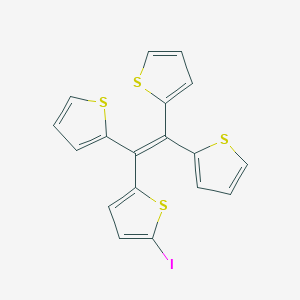
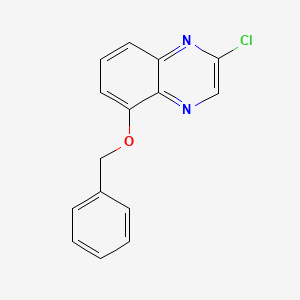
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)


